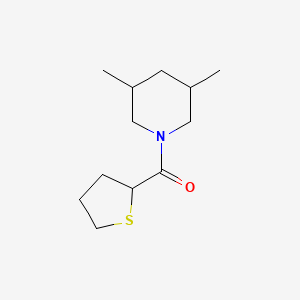![molecular formula C10H16N2OS B6895961 5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole](/img/structure/B6895961.png)
5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole is a heterocyclic compound that contains both an oxazole ring and a thiomorpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both sulfur and nitrogen atoms in its structure imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting 2-chloroethylamine hydrochloride with sodium sulfide in the presence of a base such as sodium hydroxide. This reaction yields 2-ethylthiomorpholine.
Alkylation: The 2-ethylthiomorpholine is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the nitrogen atom.
Oxazole Ring Formation: The final step involves the formation of the oxazole ring. This can be achieved by reacting the alkylated thiomorpholine with an appropriate oxazole precursor, such as 2-bromoacetophenone, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring, particularly at the C-2 position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: Amino- or thio-substituted oxazole derivatives.
Scientific Research Applications
5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur and nitrogen-containing heterocycles.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The unique electronic properties of the oxazole ring make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of sulfur and nitrogen-containing heterocycles with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as sulfathiazole, which have antimicrobial properties.
Imidazoles: Compounds like histidine and its derivatives, which are important in biological systems.
Oxazoles: Compounds such as oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole is unique due to the combination of the thiomorpholine and oxazole rings in its structure. This dual functionality imparts distinct chemical properties, making it a versatile scaffold for various applications in medicinal chemistry, organic synthesis, and materials science.
Properties
IUPAC Name |
5-[(2-ethylthiomorpholin-4-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-2-10-8-12(5-6-14-10)7-9-3-4-11-13-9/h3-4,10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUKMHFUOTYNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3'-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B6895919.png)

![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one](/img/structure/B6895936.png)

![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B6895940.png)
![3-[1-(cyclobutylmethyl)piperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6895943.png)
![2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B6895954.png)
![N-(cyclopropylmethyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B6895970.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea](/img/structure/B6895976.png)
![Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B6895982.png)
